![molecular formula C22H19N5O4S B2851316 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 946323-07-5](/img/structure/B2851316.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What synthetic strategies are recommended for the multi-step preparation of this compound?
Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrazolo[1,5-a][1,3,5]triazin-4-one core via cyclization of substituted hydrazine derivatives with carbonyl-containing precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions. Sodium hydride or potassium carbonate is often used as a base to deprotonate the thiol group .
- Step 3: Coupling with the 2,3-dihydro-1,4-benzodioxin-6-amine derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane or THF .
Key Considerations: Monitor reactions with TLC and characterize intermediates via 1H-NMR and IR spectroscopy to confirm functional group transformations .
Q. Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
Answer:
- HPLC-MS: Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
- Multinuclear NMR: Assign signals for the benzodioxin (δ 4.2–4.5 ppm, OCH2CH2O), pyrazolo-triazine (δ 8.1–8.3 ppm, aromatic protons), and acetamide (δ 2.1 ppm, CH3CO) moieties .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., conformation of the sulfanyl bridge) using single-crystal diffraction data .
Q. Advanced: How can Design of Experiments (DoE) optimize reaction yields and minimize side-product formation?
Answer:
- Variables: Test solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1 to 1:1.2 molar ratios of thiol to acetamide precursor) .
- Statistical Models: Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design might reveal that yields peak at 60°C with 1.1 equivalents of thiol .
- Validation: Confirm reproducibility across 3–5 independent trials and analyze variance (ANOVA) to ensure model robustness .
Q. Advanced: How should researchers address contradictory reports on the compound’s enzyme inhibition potency?
Answer:
- Orthogonal Assays: Compare results from fluorometric (e.g., fluorescence polarization) and radiometric (e.g., 32P-ATP incorporation) assays to rule out methodological artifacts .
- Structural Analogs: Synthesize derivatives with modified substituents (e.g., replacing 7-methyl with 7-ethyl) to assess if potency variations are structure-dependent .
- Molecular Dynamics Simulations: Model binding interactions with the enzyme’s active site to identify critical residues (e.g., hydrogen bonds with the triazine ring) that may explain discrepancies .
Q. Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations: Calculate Fukui indices to identify electrophilic centers (e.g., the sulfur atom in the sulfanyl group) prone to oxidation or substitution .
- Solvent Effects: Simulate reaction pathways in explicit solvent models (e.g., water or ethanol) using COSMO-RS to account for solvation energy barriers .
- Validation: Correlate computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants for hydrolysis) .
Q. Basic: What are the primary biological targets investigated for this compound?
Answer:
- Kinase Inhibition: Screened against serine/threonine kinases (e.g., PKA, PKC) due to structural similarity to ATP-competitive inhibitors .
- GPCR Modulation: Tested for affinity toward adenosine A2A receptors, leveraging the benzodioxin moiety’s role in receptor binding .
- Antimicrobial Activity: Evaluated against Gram-positive bacteria (e.g., S. aureus) via MIC assays, with mixed results requiring further validation .
Q. Advanced: How can researchers elucidate the mechanism of thiol-disulfide exchange reactions involving this compound?
Answer:
- Spectroscopic Probes: Use 13C-labeled acetamide groups to track bond cleavage via 13C-NMR .
- Stopped-Flow Kinetics: Measure transient intermediates (e.g., disulfide radicals) under anaerobic conditions .
- Isotopic Labeling: Introduce 34S isotopes to distinguish between nucleophilic substitution and radical-mediated pathways .
Q. Basic: What stability profiles should be assessed during formulation studies?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for lyophilization) .
- Photolytic Degradation: Expose to UV light (λ = 254 nm) and monitor via HPLC for photooxidation products (e.g., sulfoxide derivatives) .
- pH Sensitivity: Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 phosphate buffer) .
Q. Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Substituent Variation: Replace the 8-phenyl group with electron-withdrawing (e.g., 8-CF3) or donating (e.g., 8-OCH3) groups to modulate kinase binding .
- Bioisosteric Replacement: Substitute the benzodioxin ring with a benzofuran or chromone scaffold to reduce off-target effects on cytochrome P450 enzymes .
- Pharmacophore Mapping: Overlay crystal structures of target proteins to identify non-essential regions for truncation (e.g., shortening the acetamide chain) .
Q. Advanced: What strategies validate the compound’s synergistic effects in combination therapies?
Answer:
- Isobologram Analysis: Quantify synergy ratios (e.g., CI < 1) when co-administered with cisplatin in cancer cell lines .
- Transcriptomic Profiling: Use RNA-seq to identify upregulated/downregulated pathways (e.g., apoptosis or DNA repair) in combination vs. monotherapy .
- In Vivo Models: Test efficacy in xenograft mice, adjusting dosing schedules to minimize toxicity while maintaining synergistic tumor suppression .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-13-19(14-5-3-2-4-6-14)20-24-21(25-22(29)27(20)26-13)32-12-18(28)23-15-7-8-16-17(11-15)31-10-9-30-16/h2-8,11H,9-10,12H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKEFZOPUEEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.